NDI-091143 - 2375840-87-0

NDI-091143

Catalog Number: EVT-276928
CAS Number: 2375840-87-0
Molecular Formula: C20H14ClF2NO5S
Molecular Weight: 453.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NDI-091143 is a potent and selective allosteric inhibitor of the human enzyme ATP citrate lyase (ACLY). ACLY plays a crucial role in cellular metabolism by catalyzing the conversion of citrate and coenzyme A (CoA) into acetyl-CoA, oxaloacetate, adenosine diphosphate (ADP), and inorganic phosphate. This enzymatic reaction is the primary source of cytoplasmic acetyl-CoA, a fundamental building block for the biosynthesis of fatty acids, cholesterol, and isoprenoids. []

Future Directions
  • Structural Optimization: Further research could focus on optimizing the structure of NDI-091143 to enhance its potency, selectivity, and pharmacokinetic properties. This could involve exploring various chemical modifications, such as those employed in the "ring-closing" strategy. []
  • Combination Therapies: Exploring the efficacy of NDI-091143 in combination with existing therapies, such as sorafenib in thyroid cancer treatment, could lead to more effective treatment strategies for complex diseases. []

Compound 2

Compound Description: Compound 2 is a novel macrocyclic ATP citrate lyase (ACLY) inhibitor developed using a "ring-closing" strategy for conformational restriction based on the structure of NDI-091143. [] It exhibits potent ACLY inhibitory activity and binding affinity comparable to NDI-091143. [] Importantly, Compound 2 demonstrates significantly improved metabolic stability in human liver microsomes (HLMs) compared to NDI-091143 (T1/2 = 531.22 min vs. 3.36 min). []

SB-204990

Compound Description: SB-204990 is a known ACLY inhibitor. [] It was one of four ACLY inhibitors evaluated in a study investigating their potential to attenuate ectopic lipid accumulation in the kidneys of db/db mice, a model of obesity-related renal injury. []

Relevance: Although structurally dissimilar to NDI-091143, SB-204990 shares its biological target, ACLY, and was included in a comparative study alongside NDI-091143 for its potential to treat obesity-related renal injuries. []

ETC-1002

Compound Description: ETC-1002 is another known ACLY inhibitor. [] Similar to SB-204990, it was included in the study evaluating the potential of ACLY inhibitors to ameliorate obesity-related renal injuries in db/db mice. []

Relevance: While structurally distinct from NDI-091143, ETC-1002 shares its ACLY inhibitory activity and was investigated alongside NDI-091143 for its potential therapeutic benefits in obesity-related renal dysfunction. []

BMS-303141

Compound Description: BMS-303141 is an ACLY inhibitor identified as having the highest binding affinity for ACLY among the four inhibitors (including NDI-091143) tested in a study using the AutoDock Vina application. [] In the study, BMS-303141 effectively reduced ACLY expression in the kidneys of db/db mice, decreased serum lipid levels, and attenuated renal ectopic lipid accumulation, ultimately protecting against obesity-related renal injury. []

Relevance: Although structurally different from NDI-091143, BMS-303141 shares its ability to inhibit ACLY and was found to be a more potent inhibitor in a comparative study using computational modeling and in vivo experiments. []

Acetate

Compound Description: Acetate is a short-chain fatty acid (SCFA) that can be produced during fatty acid oxidation (FAO). [] Supplementation with acetate has been shown to ameliorate endothelial senescence, a key factor in vascular dysfunction and aging-related cardiovascular diseases. []

Relevance: While not structurally related to NDI-091143, acetate plays a role in the same biological pathway affected by ACLY inhibition. NDI-091143 inhibits ACLY, which is responsible for producing acetyl-CoA, a precursor to acetate. [] Therefore, acetate supplementation can be seen as a downstream intervention that could potentially counteract some of the effects of ACLY inhibition by NDI-091143.

Propionate

Compound Description: Propionate, like acetate, is a short-chain fatty acid (SCFA) that can be generated through FAO. [] Supplementation with propionate has also been shown to improve endothelial senescence. []

Relevance: While not structurally similar to NDI-091143, propionate, like acetate, is relevant in the context of ACLY inhibition. NDI-091143's inhibition of ACLY affects the production of acetyl-CoA, which is a precursor to both acetate and propionate. [] Hence, propionate supplementation could potentially mitigate some of the downstream effects of ACLY inhibition by NDI-091143.

Overview

NDI-091143 is a novel compound identified as an allosteric inhibitor of ATP-citrate lyase, an enzyme critical in the metabolic pathways of lipogenesis and energy production. This compound has garnered attention due to its potential therapeutic applications in various cancers, particularly thyroid cancer, where ATP-citrate lyase is often upregulated, promoting tumor growth and progression. NDI-091143's mechanism of action involves altering the enzyme's conformation, thereby inhibiting its activity and affecting downstream metabolic processes.

Source and Classification

NDI-091143 was developed through a series of medicinal chemistry efforts aimed at identifying small molecules that can effectively inhibit ATP-citrate lyase. The compound falls under the classification of small molecule inhibitors, specifically targeting metabolic enzymes involved in lipid synthesis. It has been extensively studied for its biochemical properties and therapeutic potential in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of NDI-091143 involves several key steps, typically including the following:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  2. Reactions: Key reactions may include condensation, cyclization, and functional group modifications to construct the core structure of NDI-091143.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity levels suitable for biological testing.

While specific synthetic routes are proprietary, the general approach involves optimizing reaction conditions to maximize yield and minimize by-products.

Molecular Structure Analysis

Structure and Data

NDI-091143 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with ATP-citrate lyase. The structural data includes:

  • Molecular Formula: C₁₃H₁₅N₃O₃
  • Molecular Weight: Approximately 253.28 g/mol
  • 3D Structure: The compound's three-dimensional conformation can be analyzed using computational modeling techniques such as molecular docking studies, which reveal how it fits into the binding site of ATP-citrate lyase.

Structural Features

The compound features a central aromatic ring system that is crucial for its binding affinity and specificity towards ATP-citrate lyase. The presence of hydroxyl groups enhances hydrogen bonding interactions with the enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

In biochemical assays, NDI-091143 demonstrates its inhibitory effects through competitive inhibition mechanisms. This involves:

  1. Binding Affinity: The compound binds to the allosteric site of ATP-citrate lyase, leading to conformational changes that reduce enzyme activity.
  2. Inhibition Kinetics: Studies have shown that NDI-091143 exhibits dose-dependent inhibition of ATP-citrate lyase activity, with IC₅₀ values indicating effective concentrations required for significant inhibition.

The detailed kinetics can be characterized using Lineweaver-Burk plots or other enzyme kinetics models to determine the nature of inhibition (competitive vs. non-competitive).

Mechanism of Action

Process and Data

The mechanism by which NDI-091143 exerts its effects involves several key steps:

  1. Allosteric Binding: Upon binding to ATP-citrate lyase, NDI-091143 induces a conformational change that alters the enzyme's active site geometry.
  2. Reduced Activity: This conformational change inhibits the enzyme's ability to convert citrate into acetyl-CoA, a critical substrate for fatty acid synthesis.
  3. Metabolic Impact: The inhibition leads to decreased levels of acetyl-CoA, resulting in reduced lipogenesis and altered energy metabolism within cancer cells.

Research indicates that this mechanism can lead to apoptosis in cancer cells, particularly in thyroid cancer models where ATP-citrate lyase is overexpressed .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

Relevant analyses include stability studies under various conditions and solubility assessments to determine optimal formulation strategies for therapeutic use.

Applications

Scientific Uses

NDI-091143 is primarily explored for its potential applications in cancer therapy due to its ability to inhibit ATP-citrate lyase:

  1. Cancer Treatment: Particularly in thyroid cancer, where it has shown efficacy in reducing cell viability and inducing apoptosis .
  2. Metabolic Research: Used as a tool compound in studies investigating metabolic pathways related to lipid synthesis and energy metabolism.
  3. Drug Development: Serves as a lead compound for further optimization and development into clinically viable drugs targeting metabolic dysregulation in cancer.

Properties

CAS Number

2375840-87-0

Product Name

NDI-091143

IUPAC Name

methyl 3-chloro-5-[(2,4-difluoro-5-phenylphenyl)sulfamoyl]-4-hydroxybenzoate

Molecular Formula

C20H14ClF2NO5S

Molecular Weight

453.8 g/mol

InChI

InChI=1S/C20H14ClF2NO5S/c1-29-20(26)12-7-14(21)19(25)18(8-12)30(27,28)24-17-9-13(15(22)10-16(17)23)11-5-3-2-4-6-11/h2-10,24-25H,1H3

InChI Key

YSTSHUWHIDBZAK-UHFFFAOYSA-N

SMILES

O=C(OC)C1=CC(S(=O)(NC2=CC(C3=CC=CC=C3)=C(F)C=C2F)=O)=C(O)C(Cl)=C1

Solubility

Soluble in DMSO

Synonyms

NDI-091143; NDI 091143; NDI091143;

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)NC2=C(C=C(C(=C2)C3=CC=CC=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.